molecular formula C8H8O3 B120757 Piperonyl alcohol CAS No. 495-76-1

Piperonyl alcohol

Cat. No.: B120757
CAS No.: 495-76-1
M. Wt: 152.15 g/mol
InChI Key: BHUIUXNAPJIDOG-UHFFFAOYSA-N
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Description

Piperonyl alcohol (CAS 495-76-1; IUPAC name: (1,3-benzodioxol-5-yl)methanol) is a benzodioxole derivative with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol. It is characterized by a methylenedioxy (1,3-benzodioxole) ring system attached to a hydroxymethyl group. Key physical properties include a melting point of 50–54°C and a boiling point of 432–434 K (159–161°C) under reduced pressure (0.027 bar) . Its sublimation enthalpy is 103.7 ± 0.7 kJ/mol .

This compound is widely used in:

  • Fragrance and flavor industries: As a precursor for esters like piperonyl acetate .
  • Pharmaceuticals: A building block for bioactive compounds, such as lactate dehydrogenase inhibitors .
  • Material science: Copolymerized with acrylates to produce UV-tunable adhesives .
  • Pesticide research: Investigated for interactions with arthropod receptors as a biopesticide target .

Preparation Methods

Reduction of Piperonal via Hydride Agents

The reduction of piperonal (3,4-methylenedioxybenzaldehyde) represents the most direct route to piperonyl alcohol. A prominent method involves the use of diisobutylaluminium hydride (DIBAL) in dichloromethane at -78°C, followed by quenching with methanol at room temperature . This two-step procedure achieves an 89% yield, with purification via column chromatography (ethyl acetate/n-hexane, 1:3). Nuclear magnetic resonance (NMR) analysis confirms the product’s structure, showing characteristic signals at δ 4.58 ppm (s, 2H, -CH2OH) and δ 5.95 ppm (s, 2H, methylenedioxy group) .

DIBAL’s selectivity for aldehydes over ester or ether functionalities makes it ideal for this transformation. However, the requirement for cryogenic conditions and stringent moisture exclusion limits its industrial scalability. Alternative hydride agents, such as sodium borohydride, have been tested but often result in over-reduction or side reactions due to the electron-rich aromatic system .

Hydrolysis of Piperonyl Acetate

A patent by US7402709B2 outlines a biphasic synthesis route involving the hydrolysis of piperonyl acetate . The process begins with the condensation of 5-chloromethyl-1,3-benzodioxole with sodium acetate at 70–80°C, forming piperonyl acetate. Subsequent hydrolysis with aqueous NaOH and tetrabutylammonium chloride (phase transfer catalyst) at 80–85°C yields this compound with a 97.6% conversion rate . Key advantages include:

  • Operational Simplicity : Reactions proceed without intermediate purification.

  • Scalability : The biphasic system minimizes side reactions and enhances mass transfer.

The crude product mixture typically contains 23.74% this compound and 16.12% 1,3-benzodioxole, which are separable via phase separation . This method’s high efficiency and compatibility with continuous-flow systems make it suitable for industrial-scale production.

Catalytic Hydrogenation of Piperonal

Indirect hydrogenation routes have been explored, particularly in the synthesis of piperonal derivatives. A Chinese patent (CN103936709A) describes the hydrogenation of piperonal using iron nitrate and 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (4-OH-TEMPO) under air flow . While the patent primarily focuses on piperonal synthesis, the reverse process—hydrogenation of piperonal to this compound—is implied in the reaction cascade. The method employs a Pt/C catalyst in aqueous NaOH at 80–85°C, achieving 99.6% alcohol conversion .

ParameterValue
Catalyst5% Pt/C
Temperature80–85°C
Reaction Time10 hours
Conversion99.6%

This approach highlights the recyclability of platinum catalysts but requires careful control of oxygen levels to prevent over-oxidation to piperonylic acid .

Palladium-Catalyzed Carbonylation

A novel methoxycarbonylation method using Pd(OAc)₂ and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) has been reported for synthesizing piperonyl acetate, which can be hydrolyzed to the alcohol . At 130°C and 5 bar CO pressure, the reaction achieves a 68% yield of methyl 2-(1,3-benzodioxol-5-yl)acetate, with this compound as a transient intermediate .

Pd(OAc)2+DPPFCO, Cs2CO3Piperonyl AcetateHydrolysisPiperonyl Alcohol\text{Pd(OAc)}2 + \text{DPPF} \xrightarrow{\text{CO, Cs}2\text{CO}_3} \text{Piperonyl Acetate} \xrightarrow{\text{Hydrolysis}} \text{this compound}

While this method avoids harsh reducing agents, its multi-step nature and moderate yield limit its practicality compared to direct reduction or hydrolysis routes .

Chemical Reactions Analysis

Oxidation Reactions

Oxidation is the most extensively studied reaction of piperonyl alcohol, yielding valuable intermediates such as piperonal (heliotropine) and piperonylic acid.

Catalytic Oxidation to Piperonal

Conditions Catalyst/System Yield Key Findings Source
80–85°C, N₂/air flow, 10 hours5% Pt catalyst, NaOH99.6%High conversion to piperonal; unreacted 1,3-benzodioxole recovered via distillation.
50°C, 3 hours, aqueous mediumPeAAO2 (aryl-alcohol oxidase)85%Enzymatic method with 245 mM product titer; requires catalase for O₂ replenishment.
Ambient conditions, O₂/airActivated carbon, amine compoundN/AMild, metal-free oxidation; scalable for industrial piperonal production.
  • Mechanistic Insight : Enzymatic oxidation by PeAAO2 involves abstraction of a hydrogen atom from the alcohol group, forming a reactive intermediate that reacts with oxygen to yield the aldehyde .

  • Industrial Relevance : The Pt-catalyzed method achieves near-quantitative conversion, making it suitable for large-scale synthesis .

Substitution and Functionalization Reactions

This compound participates in nucleophilic substitution and functionalization reactions, enabling C–N and C–O bond formation.

Deoxyamination with N-Haloimides

Conditions Reagents Yield Key Findings Source
Room temperature, 12 hoursN-Chlorophthalimide, PPh₃72%Direct amination without diazo intermediates; forms phthalimide derivatives.
  • Mechanism : The reaction proceeds via a phosphonium intermediate, where triphenylphosphine mediates the displacement of the hydroxyl group by the phthalimide anion .

Esterification

Conditions Reagents Yield Product Source
0°C → RT, 3 hoursHexanoyl chloride, Et₃N90%Piperonyl hexanoate (used in flavor/fragrance formulations).

Metabolic Oxidation to Piperonylic Acid

  • In Vivo Pathway : Administered this compound undergoes hepatic hydrolysis to this compound, followed by oxidation to piperonylic acid (58% yield in rabbits) .

  • Enzyme Inhibition : Piperonylic acid, a major metabolite, acts as a mechanism-based inactivator of cytochrome P450 enzymes (e.g., CYP73A1), disrupting detoxification pathways in insects and plants .

Detoxification Role in Synergists

  • Mode of Action : this compound inhibits cytochrome P450 enzymes in insects, enhancing the efficacy of pyrethroid insecticides by blocking metabolic detoxification .

Biocatalytic Production of Aldehydes

Substrate Conditions Yield Catalyst Source
Cumic alcohol300 mM, 20 hours>90%PeAAO2
2-Thiophenemethanol300 mM, 20 hours>90%PeAAO2
  • Advantage : PeAAO2 retains stability in 30% organic solvents, enabling reactions under non-aqueous conditions .

Scientific Research Applications

Pharmaceutical Applications

Piperonyl alcohol has been investigated for its potential in pharmaceutical formulations, particularly in the development of hydrogels for drug delivery systems.

Case Study: Hydrogels with Amphotericin B

A study explored the preparation of hydrogels based on piperonyl-imino-chitosan derivatives combined with the antifungal drug Amphotericin B. The hydrogels exhibited:

  • High Swelling Ability : Demonstrating excellent water retention.
  • Sustained Drug Release : Effective against five Candida strains, showcasing promising antifungal activity .
PropertyValue
Drug Release RateSustained
Antifungal ActivityEffective against multiple strains
BiodegradabilityYes

Fragrance and Flavor Industry

This compound is widely used as a flavor and fragrance agent due to its pleasant vanilla-like odor. It enhances sensory experiences in food and cosmetic products.

Application Method

It is typically incorporated into formulations for:

  • Food Products : Enhancing flavor profiles.
  • Cosmetics : Providing appealing scents.

Biocatalysis in Organic Synthesis

This compound serves as a substrate in biocatalytic processes for synthesizing valuable aldehydes, notably piperonal.

Case Study: Aryl-Alcohol-Oxidase-Mediated Synthesis

Research demonstrated the use of the enzyme PeAAO2 from Pleurotus eryngii to oxidize this compound into piperonal. Key findings include:

  • Yield : 85% with >99% purity.
  • Conversion Time : Achieved within 3 hours under optimized conditions.
  • Space-Time Yield : 9.5 g/L/h .
ParameterValue
Enzyme UsedPeAAO2
Product Yield85%
Reaction Time3 hours

Agricultural Applications

This compound is also recognized for its role as an insecticide synergist. It acts by inhibiting cytochrome P450 enzymes in insects, which are crucial for metabolizing insecticides.

Mechanism of Action

The mechanism of action of piperonyl alcohol varies depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions. In the synthesis of pharmaceuticals, this compound serves as a building block, participating in various chemical reactions to form active pharmaceutical ingredients .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperonyl Acetate

Structure : Ester derivative of piperonyl alcohol (acetic acid ester).
Formula : C₁₀H₁₀O₄; molecular weight: 194.18 g/mol.
Synthesis :

  • Palladium-catalyzed methoxycarbonylation of this compound with Pd(OAc)₂/DPPF catalyst (yield: 95% at 5 bar CO) .
  • Transesterification with vinyl acetate using Cs₂CO₃ (yield: 74%) .

Piperonal (Heliotropin)

Structure : Aldehyde derivative of this compound.
Formula : C₈H₆O₃; molecular weight: 150.13 g/mol.
Synthesis :

  • Oxidation of this compound .
  • Partial photocatalytic oxidation of piperine (from black pepper) .

Piperonyl Butoxide (PBO)

Structure : Ether derivative with a butoxy chain.
Applications :

  • Synergist in pyrethroid insecticides (inhibits insect detoxification enzymes) .
  • Inhibits Hedgehog signaling in mammals, raising toxicological concerns .

Toxicity : Linked to endocrine disruption; enhances pyrethrin toxicity .

Piperonyl Methacrylate

Structure : Methacrylic ester of this compound.
Applications :

  • Copolymerized with 2-octyl acrylate to create UV-responsive pressure-sensitive adhesives .
  • Derived from bio-based this compound (sourced from black pepper) .

Metabolic and Toxicological Profiles

  • This compound : Metabolized via oxidation to piperonal and further to piperonylic acid. Excreted as glucuronides in urine (<1% as free alcohol) .
  • Piperonal : Used as a read-across analog for piperonyl acetate toxicity due to shared metabolic pathways .
  • Piperonyl Butoxide : Requires caution due to multifactorial toxicity (e.g., endocrine and neurological effects) .

Industrial and Regulatory Considerations

  • Piperonyl Acetate : Listed in the EU Flavis database and approved for food use .
  • Piperonyl Butoxide : Regulated under pesticide guidelines; requires safety assessments for environmental persistence .

Biological Activity

Piperonyl alcohol (C₁₁H₁₂O₃) is a benzodioxole derivative known for its diverse biological activities and applications in various fields, including agriculture, fragrance production, and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a methylene bridge connecting two oxygen-containing aromatic rings. This structure contributes to its reactivity and versatility as an intermediate in organic synthesis and its role in biological systems.

Enzyme Inhibition

This compound is recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial for the detoxification processes in insects. By binding to these enzymes, this compound prolongs the activity of insecticides, enhancing their lethal effects on target pests. This property has significant implications for pest control strategies in agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Biocatalytic Applications

This compound serves as a substrate for biocatalytic processes. For instance, it can be oxidized by aryl-alcohol oxidase enzymes to produce valuable compounds such as piperonal, which is widely used in the fragrance industry. Studies have shown that the enzyme PeAAO2 from Pleurotus eryngii efficiently converts this compound into piperonal with high yields .

Research Findings and Case Studies

StudyFindings
Jankowski et al. (2022)Demonstrated that PeAAO2 effectively oxidizes this compound to piperonal with over 85% yield under optimized conditions .
ECHA Assessment ReportHighlighted the role of this compound in enhancing the efficacy of insecticides by inhibiting detoxifying enzymes in insects .
Şahin et al. (2017)Explored the microbial reduction of compounds containing the piperonyl ring, showcasing its potential as a biocatalyst for synthesizing chiral molecules .

Therapeutic Implications

The inhibitory effects of this compound on cytochrome P450 enzymes suggest potential therapeutic applications in metabolic disorders where enzyme modulation is beneficial. Additionally, its antimicrobial properties may lead to new treatments for infections resistant to conventional antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing piperonyl alcohol from piperonal?

this compound can be synthesized via catalytic hydrogenation of piperonal. A validated protocol involves dissolving piperonal (30 g, 0.2 mole) in 95% ethanol (200 mL) with 0.2 g PtO₂ catalyst and 0.5 mL 0.2 M FeCl₃. Hydrogenation is performed under 44–45 psi H₂ pressure until uptake ceases. The crude product is filtered, decolorized with activated carbon, and crystallized from ethyl ether/petroleum ether, yielding 88% pure this compound (m.p. 53–54°C) .

Q. How can researchers characterize the purity and structural integrity of synthesized this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. Key peaks include δ 6.9 ppm (aromatic protons), δ 6.02 ppm (–O–CH₂–O–), and δ 4.58 ppm (–CH₂OH). Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with standards ensures purity. For thermal properties, Differential Scanning Calorimetry (DSC) confirms the melting range (50–54°C) .

Q. What are common contaminants during this compound synthesis, and how can they be mitigated?

Dimers and oligomers may form during distillation due to residual acidity. Mitigation strategies include:

  • Using anhydrous MgSO₄ or CaCl₂ for rigorous drying post-synthesis.
  • Neutralizing reaction mixtures with 10% Na₂CO₃ to prevent polymerization.
  • Short-path distillation under reduced pressure (e.g., 5 mm Hg) to minimize thermal degradation .

Advanced Research Questions

Q. How does this compound’s structure influence its catalytic efficiency in aryl-alcohol oxidase (AAO) systems?

this compound exhibits high catalytic efficiency (kcat/KM = 600.2 mM⁻¹s⁻¹) in AAO-mediated oxidation due to its benzodioxole moiety, which enhances substrate binding. Kinetic studies at pH 6.0 reveal a KM of 59.1 μM and kcat of 36.2 s⁻¹ for PeAAO2, making it a superior substrate compared to benzyl alcohol (KM = 1912 μM for cinnamyl alcohol). The methylenedioxy group stabilizes transition states during enzymatic conversion to piperonal .

SubstrateKM (μM)kcat (s⁻¹)kcat/KM (mM⁻¹s⁻¹)
This compound59.136.2600.2
p-Anisyl alcohol24.359.02436
Cinnamyl alcohol19123.82.0

Q. What methodologies are used to assess this compound’s fungitoxicity against plant pathogens?

In vitro assays with Stemphylium spp. involve:

  • Preparing agar plates with gradient concentrations (0.1–10 mM) of this compound.
  • Measuring mycelial growth inhibition over 72 hours.
  • Calculating toxicity indices (e.g., ED₅₀) and comparing to controls. This compound derivatives show toxicity indices up to 300, attributed to disrupting fungal membrane integrity .

Q. How can researchers design metabolic pathway studies for this compound in model organisms?

A PICOT framework is recommended:

  • Population : Rat hepatocytes or insect models (e.g., Rhodnius prolixus).
  • Intervention : Radiolabeled this compound (¹⁴C-tracing).
  • Comparison : Untreated controls or alternative substrates.
  • Outcome : Metabolite profiling via LC-MS to identify intermediates (e.g., piperonal, demethylenated products).
  • Time : Time-course sampling (0–24 hrs) to track degradation kinetics .

Q. What challenges arise in copolymerizing this compound-derived monomers with acrylates for functional materials?

Key challenges include:

  • Low reactivity : Piperonyl methacrylate (PIPEMA) requires starved-feed semi-batch emulsion polymerization to avoid premature gelation.
  • Phase separation : Optimizing surfactant ratios (e.g., sodium dodecyl sulfate) stabilizes colloidal dispersions.
  • Post-polymerization analysis : NMR and GPC confirm incorporation rates (e.g., 84% substitution in poly(vinylbenzyl chloride) adducts) .

Q. How can researchers resolve contradictions in kinetic data for this compound oxidase activity across studies?

Contradictions may arise from pH-dependent enzyme activity or substrate impurities. Mitigation strategies:

  • Standardize assay conditions (e.g., pH 6.0 for PeAAO2).
  • Validate substrate purity via GC-MS.
  • Use Michaelis-Menten curve fitting with outlier exclusion (e.g., ±3σ criteria) .

Properties

IUPAC Name

1,3-benzodioxol-5-ylmethanol
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InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2
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InChI Key

BHUIUXNAPJIDOG-UHFFFAOYSA-N
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Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CO
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Molecular Formula

C8H8O3
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DSSTOX Substance ID

DTXSID3060089
Record name 1,3-Benzodioxole-5-methanol
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Molecular Weight

152.15 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name Piperonyl alcohol
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Boiling Point

BP: 157 °C at 16 mm Hg
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Solubility

Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin
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Vapor Pressure

0.000254 [mmHg]
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Color/Form

Needles from petroleum ether, White to yellow powder, crystals or chunks

CAS No.

495-76-1
Record name Piperonyl alcohol
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Record name 1,3-Benzodioxole-5-methanol
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Melting Point

58 °C
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Synthesis routes and methods I

Procedure details

To a mixture of 0.99 g (26.16 mmol) of LiAlH4 and 80 mL of Et2O, 2.54 g (13.08 mmol) of ethyl 3,4-(methylenedioxy)benzoate (obtained in the preceding section) dissolved in 160 mL of Et2O was added under argon, and the mixture was stirred overnight at room temperature. A mixture of 1.62 mL of H2O and 3.41 mL of THF, followed by 1.62 mL of 15% NaOH and then 4.43 mL of H2O were added dropwise. The resulting mixture was filtered, washed with Et2O and EtOAc, and the solvent was evaporated. The residue was partitioned between H2O and EtOAc, the layers were separated, the aqueous phase was extracted with EtOAc and the combined organic phases were dried over MgSO4 and concentrated, yielding 1.88 g of the desired product (94% yield).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.43 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.41 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.62 mL
Type
solvent
Reaction Step Five
Yield
94%

Synthesis routes and methods II

Procedure details

In a 500-ml autoclave were placed 90 g (0.60 mol) of heliotropin, 270 ml of 1-propanol and 3 g of a Raney nickel catalyst (Raney-Ni). Hydrogen gas was filled therein up to 4 MPa. The autoclave contents were stirred at 90° C. for about 10 hours. The reaction mixture was filtered and the filtrate was concentrated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=20:1) to obtain 27.6 g of piperonyl alcohol as white crystals (yield: 30.3%, G.C. purity: 98.4%)
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
270 mL
Type
solvent
Reaction Step Five
Yield
30.3%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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